molecular formula C12H17FN2 B1386228 4-Fluoro-2-(piperidin-1-ylmethyl)aniline CAS No. 1153197-37-5

4-Fluoro-2-(piperidin-1-ylmethyl)aniline

Cat. No.: B1386228
CAS No.: 1153197-37-5
M. Wt: 208.27 g/mol
InChI Key: OQHYISBZTZAVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(piperidin-1-ylmethyl)aniline is a synthetic compound that belongs to the family of amphetamines. It has the molecular formula C12H17FN2 and a molecular weight of 208.27 g/mol. This compound is known for its unique chemical structure, which includes a fluorine atom and a piperidine ring attached to an aniline base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It has been investigated for its potential use in treating certain medical conditions, although more research is needed to confirm its efficacy.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets in the body. It is believed to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and thereby enhancing their effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: Shares a similar structure but lacks the piperidine ring.

    2-Fluoroamphetamine: Similar but with the fluorine atom in a different position.

    4-Methyl-2-(1-piperidinylmethyl)aniline: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

4-Fluoro-2-(piperidin-1-ylmethyl)aniline is unique due to the presence of both a fluorine atom and a piperidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHYISBZTZAVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
Reactant of Route 6
4-Fluoro-2-(piperidin-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.